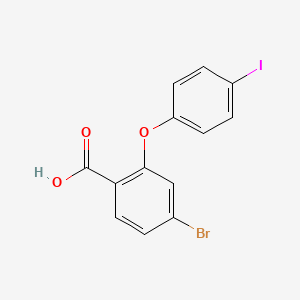
4-Bromo-2-(4-iodophenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(4-iodophenoxy)benzoic acid is an organic compound that belongs to the class of halogenated benzoic acids This compound is characterized by the presence of bromine and iodine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-iodophenoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoic acid and 4-iodophenol as the primary starting materials.
Esterification: The first step involves the esterification of 4-bromobenzoic acid with 4-iodophenol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing advanced catalytic systems to minimize reaction time and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-iodophenoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and reduced alcohol derivatives.
Scientific Research Applications
4-Bromo-2-(4-iodophenoxy)benzoic acid has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and potential drug candidates.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers.
Biological Studies: The compound is used in biochemical assays and studies involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-iodophenoxy)benzoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and iodine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-chlorobenzoic acid
- 4-Bromo-2-methylbenzoic acid
Uniqueness
4-Bromo-2-(4-iodophenoxy)benzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to other halogenated benzoic acids. The combination of these halogens allows for versatile chemical modifications and enhanced interactions with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H8BrIO3 |
|---|---|
Molecular Weight |
419.01 g/mol |
IUPAC Name |
4-bromo-2-(4-iodophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8BrIO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) |
InChI Key |
CFRUQOMSEBVWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


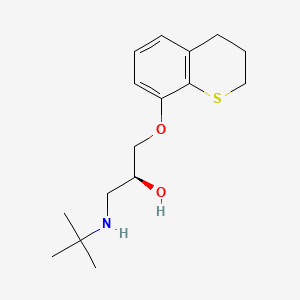

![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)
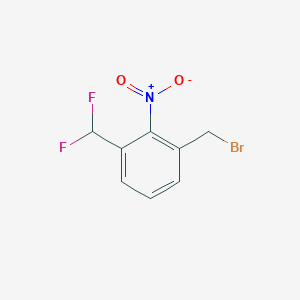
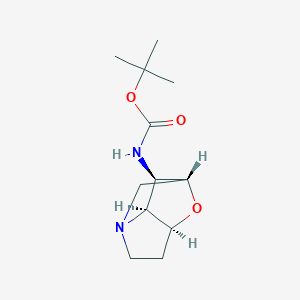
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
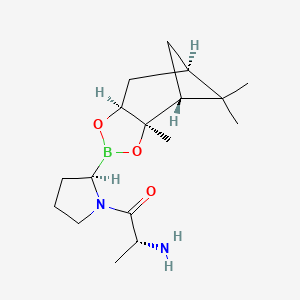

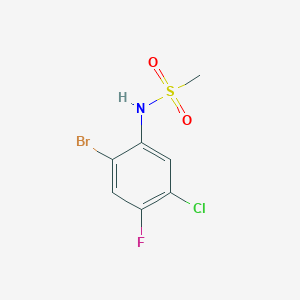

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
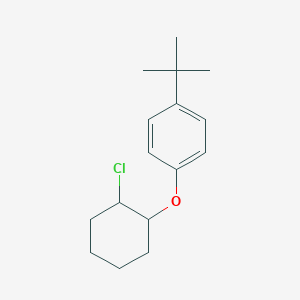
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
